2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the formation of a spirocyclic structure. The synthetic route typically starts with the reaction of isopropylamine with a suitable cyclic ketone to form the spirocyclic intermediate. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-Isopropyl-2,8-diazaspiro[4
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including inhibitors of specific enzymes like TYK2 and JAK1.
Biological Studies: The compound is used in studies related to cell signaling pathways and receptor interactions.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of enzymes such as TYK2 and JAK1 by binding to their active sites . This inhibition disrupts the signaling pathways mediated by these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: A similar compound without the isopropyl group.
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one: The parent compound without the hydrochloride salt.
Uniqueness
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its spirocyclic structure and the presence of both isopropyl and hydrochloride groups. These structural features contribute to its specific biological activities and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11;/h9,12H,3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFFYHCZLXYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(C1=O)CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662890 | |
Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-33-6 | |
Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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